2-(4-Bromophenyl)-1-methylpyrrolidine
Overview
Description
2-(4-Bromophenyl)-1-methylpyrrolidine is an organic compound that belongs to the class of pyrrolidines It features a bromine atom attached to a phenyl ring, which is further connected to a pyrrolidine ring
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various biological targets .
Mode of Action
It’s worth noting that the compound’s interaction with its targets could lead to various biochemical changes .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways .
Result of Action
Similar compounds have been known to induce various molecular and cellular changes .
Biochemical Analysis
Biochemical Properties
Similar compounds have been shown to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often depends on the specific structural features of the compound and the biomolecules involved.
Cellular Effects
Compounds with similar structures have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
There is currently no available data on the temporal effects of 2-(4-Bromophenyl)-1-methylpyrrolidine in laboratory settings. This would include information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of different dosages of this compound in animal models have not been reported in the literature. Such studies could provide valuable information on any threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Understanding these pathways would require identifying any enzymes or cofactors that the compound interacts with, as well as any effects on metabolic flux or metabolite levels .
Transport and Distribution
Information on how this compound is transported and distributed within cells and tissues is not currently available . This would involve identifying any transporters or binding proteins that the compound interacts with, as well as any effects on its localization or accumulation.
Subcellular Localization
Determining this would involve identifying any targeting signals or post-translational modifications that direct the compound to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-1-methylpyrrolidine typically involves the reaction of 4-bromobenzaldehyde with 1-methylpyrrolidine in the presence of a reducing agent. One common method is the reductive amination process, where the aldehyde group of 4-bromobenzaldehyde reacts with the amine group of 1-methylpyrrolidine to form an imine intermediate. This intermediate is then reduced to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-1-methylpyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding a phenylpyrrolidine derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as sodium hydroxide or ammonia can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Phenylpyrrolidine derivatives.
Substitution: Hydroxyl or amino-substituted pyrrolidine derivatives.
Scientific Research Applications
2-(4-Bromophenyl)-1-methylpyrrolidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of materials with specific properties, such as polymers and resins.
Comparison with Similar Compounds
Similar Compounds
4-Bromophenylacetic acid: Another bromine-substituted phenyl compound with different functional groups.
4-Bromophenylpiperazine: Contains a piperazine ring instead of a pyrrolidine ring.
4-Bromophenyl-4-bromobenzoate: Features two bromine atoms and a benzoate group.
Uniqueness
2-(4-Bromophenyl)-1-methylpyrrolidine is unique due to its specific combination of a bromine-substituted phenyl ring and a pyrrolidine ring. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
2-(4-bromophenyl)-1-methylpyrrolidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN/c1-13-8-2-3-11(13)9-4-6-10(12)7-5-9/h4-7,11H,2-3,8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIEICTJOEICJJT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1C2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
164737-33-1 | |
Record name | 2-(4-bromophenyl)-1-methylpyrrolidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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